molecular formula C21H18O4 B2642370 4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid CAS No. 1901991-11-4

4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid

Cat. No.: B2642370
CAS No.: 1901991-11-4
M. Wt: 334.371
InChI Key: HDRJJHRBBDVCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid” is a complex organic compound. It contains a benzoic acid group, which is a common moiety in a wide range of important compounds, including many pharmaceuticals . The compound also contains methoxy and phenyl groups, which can have significant effects on the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of aromatic rings (from the phenyl groups), ether linkages (from the methoxy groups), and a carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance the compound’s water solubility, while the nonpolar aromatic rings could contribute to its solubility in organic solvents .

Scientific Research Applications

Synthesis and Liquid Crystal Applications

  • The synthesis of liquid crystal intermediates, including compounds structurally related to "4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid," is crucial for the development of ferroelectric and antiferroelectric liquid crystals. These intermediates, derived from 4-phenylphenol through various chemical reactions, demonstrate the importance of such compounds in the creation of advanced liquid crystal displays (Dou Qing, 2000).

Bioactive Compounds from Marine Fungi

  • Research into marine-derived fungi has led to the isolation of phenyl ether derivatives closely related to the chemical structure of interest. These compounds exhibit significant biological activities, such as strong antioxidant properties, highlighting the potential of "this compound" derivatives in pharmaceutical and nutraceutical applications (Lan-lan Xu et al., 2017).

Binding Interaction Studies

  • Understanding the binding interactions between phenolic acids (and their derivatives) with proteins like bovine serum albumin is vital for evaluating their biological effects. Studies show that modifications at specific positions on the benzoic acid core can significantly impact binding affinity and biological activity, offering insights into the functionalization of "this compound" for targeted applications (Sujing Yuan et al., 2019).

Renewable Chemical Feedstocks

  • The liquefaction of lignocellulosic materials in the presence of methanol and the subsequent separation into phenolic rich products and sugar derivatives presents a method for producing biopolyols and phenolic derivatives, including those related to "this compound." This research underscores the compound's relevance in creating renewable chemical feedstocks (Junming Xu et al., 2012).

Mechanism of Action

The mechanism of action of “4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid” is not clear without specific context, such as its use in a biological system or a chemical reaction .

Future Directions

The potential applications and future directions for “4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid” would depend on its physical and chemical properties, as well as the results of further studies. Given its complex structure, it could potentially be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

4-[(4-phenylmethoxyphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c22-21(23)18-8-6-17(7-9-18)15-25-20-12-10-19(11-13-20)24-14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRJJHRBBDVCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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